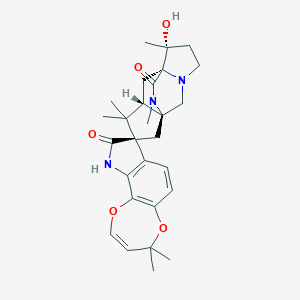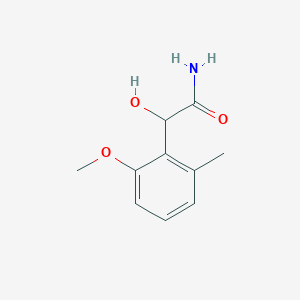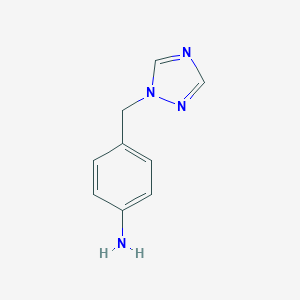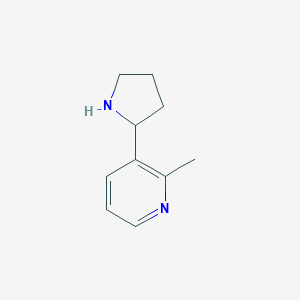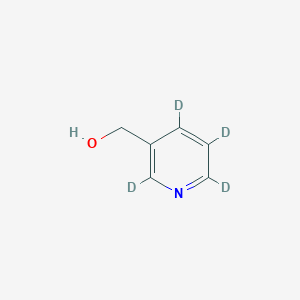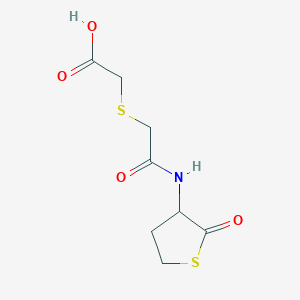
Erdosteine
Übersicht
Beschreibung
Erdosteine ist eine Thiol-basierte Verbindung mit mukolytischen Eigenschaften, die hauptsächlich zur Behandlung von Atemwegserkrankungen eingesetzt wird, die durch übermäßige Schleimproduktion gekennzeichnet sind, wie z. B. chronisch obstruktive Lungenerkrankung (COPD) und Bronchitis . Es wurde in Italien von Edmond Pharma entwickelt und wird in über 40 Ländern verschrieben . This compound ist bekannt für seine Fähigkeit, Schleim abzubauen, wodurch er leichter auszuspucken ist, und für seine antioxidativen und entzündungshemmenden Eigenschaften .
Herstellungsmethoden
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 3-Bromacetamido-2-oxo-tetrahydrothiophen mit Ethylthioglycolat beinhaltet . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Methanol, und der Prozess umfasst Schritte wie Erhitzen, Abkühlen und Reinigung durch Chromatographie . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei oft Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt wird, um Verunreinigungen zu isolieren und zu identifizieren .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole zu bilden, die aktive Metaboliten sind.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Thiolgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind seine aktiven Metaboliten, die mukolytische und antioxidative Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung von Thiol-basierten Reaktionen und deren Mechanismen.
Biologie: Untersucht wegen seiner Auswirkungen auf zellulären oxidativen Stress und Entzündungen.
Industrie: Wird in der Formulierung von Arzneimitteln eingesetzt und als Referenzstandard in der analytischen Chemie.
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Mukolytische Aktivität: Die Verbindung baut Schleim ab, indem sie Disulfidbindungen in Mukoproteinen spaltet und die Schleimviskosität reduziert.
Antioxidative Aktivität: This compound und seine Metaboliten fangen reaktive Sauerstoffspezies (ROS) ab und schützen das Gewebe vor oxidativem Schaden.
Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von pro-inflammatorischen Zytokinen und reduziert Entzündungen in den Atemwegen.
Die beteiligten molekularen Ziele umfassen Mukoproteine, ROS und Entzündungsmediatoren .
Vorbereitungsmethoden
Erdosteine is synthesized through a multi-step process involving the reaction of 3-bromoacetamido-2-oxo-tetrahydrothiophene with ethyl thioglycolate . The reaction conditions typically involve the use of solvents like ethanol and methanol, and the process includes steps such as heating, cooling, and purification through chromatography . Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) to isolate and identify impurities .
Analyse Chemischer Reaktionen
Erdosteine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols, which are active metabolites.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly involving its thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are its active metabolites, which possess mucolytic and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Erdosteine has a wide range of scientific research applications:
Wirkmechanismus
Erdosteine exerts its effects through several mechanisms:
Mucolytic Activity: The compound breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Antioxidant Activity: This compound and its metabolites scavenge reactive oxygen species (ROS), protecting tissues from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in the respiratory tract.
The molecular targets involved include mucoproteins, ROS, and inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Erdosteine wird häufig mit anderen mukolytischen Mitteln verglichen, wie z. B.:
Carbocystein: Ähnliche mukolytische Eigenschaften, aber weniger effektiv bei der Reduzierung von oxidativem Stress.
N-Acetylcystein (NAC): Bekannt für seine antioxidativen Eigenschaften, hat aber einen anderen Wirkmechanismus.
Ambroxol: In erster Linie ein mukokinetisches Mittel mit weniger ausgeprägten antioxidativen Wirkungen.
Die Einzigartigkeit von this compound liegt in seinen kombinierten mukolytischen, antioxidativen und entzündungshemmenden Eigenschaften, die es zu einem vielseitigen therapeutischen Mittel machen .
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFORSXNKQLDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048735 | |
| Record name | Erdosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. | |
| Record name | Erdosteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84611-23-4, 105426-14-0 | |
| Record name | Erdosteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erdosteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdosteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdosteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erdosteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERDOSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


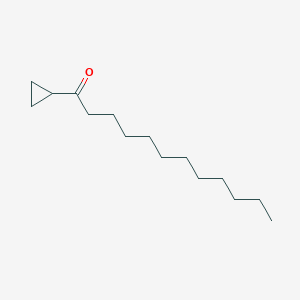

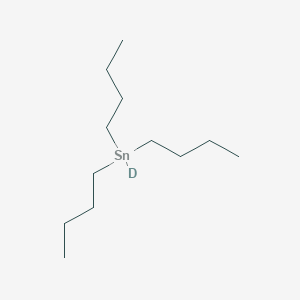

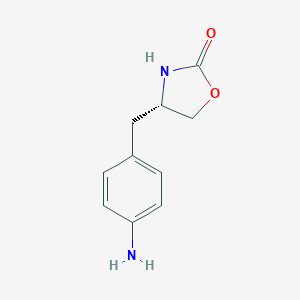
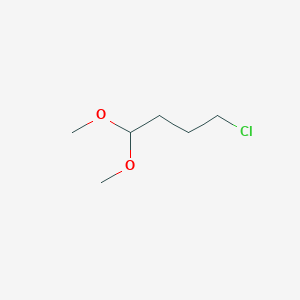
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
